

Physical and chemical properties of 2-Methoxybenzoic acid-13C6

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Compound of Interest

Compound Name: 2-Methoxybenzoic acid-13C6

Cat. No.: B15143581

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An In-depth Technical Guide to 2-Methoxybenzoic acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Methoxybenzoic acid-13C6**, a stable isotope-labeled compound crucial for a variety of research applications. This document details its structural characteristics, physicochemical properties, and provides insights into its metabolic pathways and analytical methodologies.

Introduction

2-Methoxybenzoic acid-13C6 is the isotopically labeled form of 2-Methoxybenzoic acid (also known as o-anisic acid), where the six carbon atoms of the benzene ring are replaced with the stable isotope carbon-13. This labeling provides a distinct mass signature, making it an invaluable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry.^[1] Its structural similarity to endogenous and xenobiotic compounds makes it a versatile tracer for understanding complex biological processes.

Physicochemical Properties

The physicochemical properties of **2-Methoxybenzoic acid-13C6** are expected to be nearly identical to its unlabeled counterpart. The following tables summarize the known properties of 2-Methoxybenzoic acid.

Table 1: General and Physical Properties of 2-Methoxybenzoic acid

Property	Value
Molecular Formula	C ₈ H ₈ O ₃
Molecular Weight	152.15 g/mol
Appearance	White to off-white crystalline powder
Melting Point	99-103 °C
Boiling Point	275 °C
Solubility	Soluble in ethanol, ether, and chloroform. Slightly soluble in hot water.
pKa	4.09

Table 2: Structural and Spectroscopic Identifiers of 2-Methoxybenzoic acid

Identifier	Value
CAS Number	579-75-9
InChI Key	ILUJQPXNXACGAN-UHFFFAOYSA-N
SMILES	<chem>COC1=CC=CC=C1C(=O)O</chem>

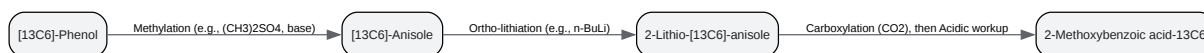
Synthesis and Analysis

Plausible Synthetic Pathway

While a specific, detailed protocol for the synthesis of **2-Methoxybenzoic acid-13C6** is not readily available in the public domain, a plausible synthetic route can be devised based on established methods for synthesizing other 13C6-labeled aromatic compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) A

common strategy involves starting with a commercially available $^{13}\text{C}_6$ -labeled precursor, such as $^{13}\text{C}_6$ -phenol.

The following diagram illustrates a potential synthetic workflow:



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Caption: Plausible synthetic workflow for **2-Methoxybenzoic acid- $^{13}\text{C}_6$** .

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of **2-Methoxybenzoic acid- $^{13}\text{C}_6$** .

[5][6][7][8][9]

- Column: C18 stationary phase.
- Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at approximately 230 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the isotopic labeling and structural integrity of the compound.[10][11][12][13]

- Sample Preparation: Dissolve 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6). An internal standard such as tetramethylsilane (TMS) can be used for chemical shift referencing.
- ^1H NMR: The proton spectrum will show signals corresponding to the methoxy protons and the aromatic protons.

- ^{13}C NMR: The carbon spectrum will show signals for all eight carbon atoms, with the six aromatic carbons exhibiting the characteristic ^{13}C chemical shifts.

Mass Spectrometry (MS)

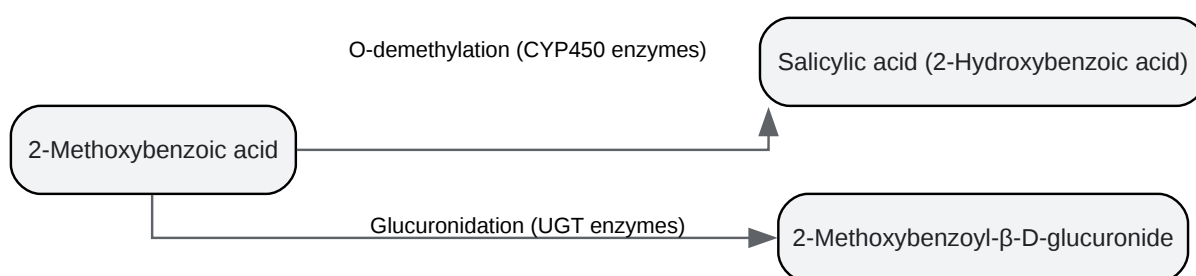
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of **2-Methoxybenzoic acid- $^{13}\text{C}_6$** .

- Sample Preparation: Samples can be introduced via direct infusion or coupled with a chromatographic separation technique like HPLC or GC.
- Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
- Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of the $^{13}\text{C}_6$ -labeled compound.

Metabolism

The metabolism of 2-Methoxybenzoic acid is anticipated to proceed through two primary pathways: O-demethylation and glucuronidation.^{[14][15][16][17][18]} This metabolic fate is crucial for understanding its biological activity and clearance from the body.

The following diagram illustrates the proposed metabolic pathway:



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Caption: Proposed metabolic pathway of 2-Methoxybenzoic acid.

O-Demethylation: The methoxy group can be removed by cytochrome P450 enzymes in the liver, a common metabolic reaction for aromatic ethers.^{[14][15][19]} This process yields salicylic

acid (2-hydroxybenzoic acid), a well-known anti-inflammatory compound.

Glucuronidation: The carboxylic acid group can undergo conjugation with glucuronic acid, a phase II metabolic reaction that increases the water solubility of the compound, facilitating its excretion.[16][17][18] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

Applications in Research

2-Methoxybenzoic acid-13C6 is a valuable tool for:

- **Metabolic Studies:** Tracing the metabolic fate of benzoic acid derivatives in biological systems.
- **Pharmacokinetic Analysis:** Quantifying the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics.
- **Internal Standard:** Serving as a highly accurate internal standard in quantitative mass spectrometry-based assays due to its identical chemical behavior and distinct mass from the unlabeled analyte.[20]

Conclusion

2-Methoxybenzoic acid-13C6 is a critical research tool for scientists in drug development and metabolic research. Its well-defined physical and chemical properties, coupled with its utility as a stable isotope tracer, enable precise and reliable experimental outcomes. This guide provides a foundational understanding of its characteristics and applications, empowering researchers to effectively utilize this compound in their studies.

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